![molecular formula C18H19N3O2 B14109290 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14109290.png)
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features a bicyclic structure and a phthalazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phthalazinone moiety: This step may involve the reaction of a suitable precursor with phthalic anhydride or a derivative.
Coupling of the two moieties: The final step involves coupling the bicyclic structure with the phthalazinone derivative under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may involve the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
N-(bicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide: Unique due to its specific bicyclic and phthalazinone structure.
Other phthalazinone derivatives: May have similar biological activities but differ in their chemical structure and properties.
Bicyclic compounds: Often studied for their stability and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with a phthalazinone moiety, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H19N3O2/c22-17(19-10-13-8-11-5-6-12(13)7-11)9-16-14-3-1-2-4-15(14)18(23)21-20-16/h1-6,11-13H,7-10H2,(H,19,22)(H,21,23) |
Clave InChI |
RPVUQQKYFIJTBV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)CNC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B14109211.png)
![1-[2-(2-Bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene](/img/structure/B14109212.png)
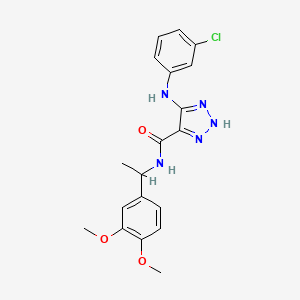
![1-[(2E)-but-2-en-1-yl]-7-(3,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14109215.png)
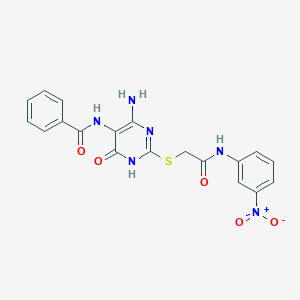
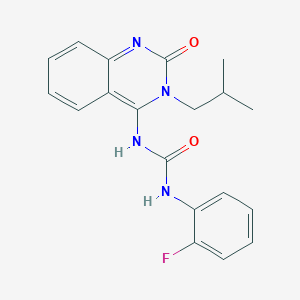
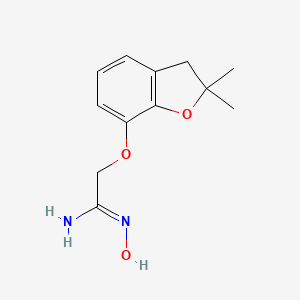
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B14109250.png)
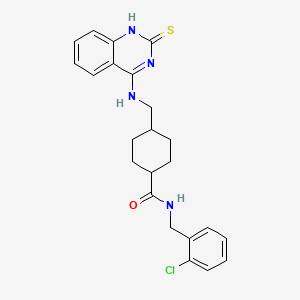

![1-(3-Chlorophenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109261.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109267.png)
![2-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14109276.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109278.png)
